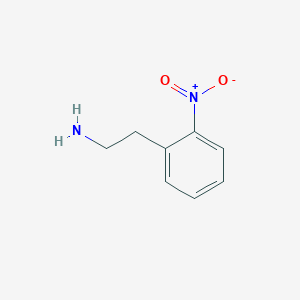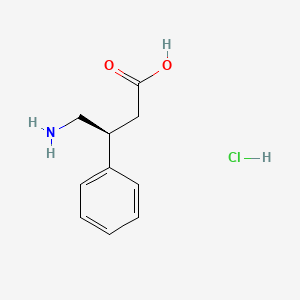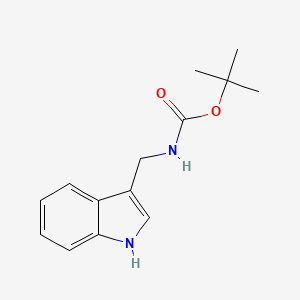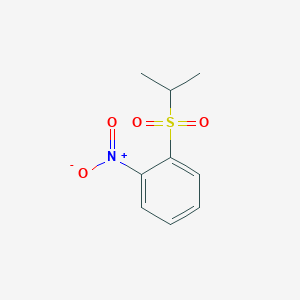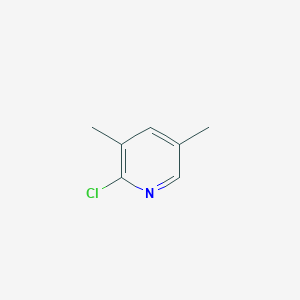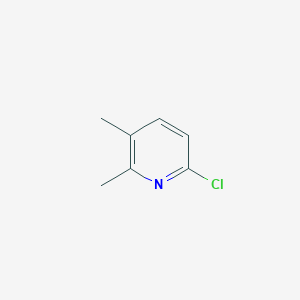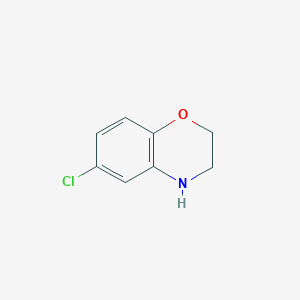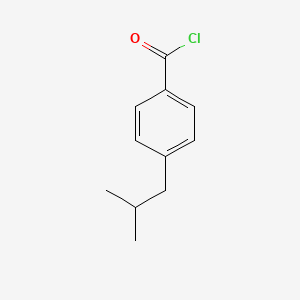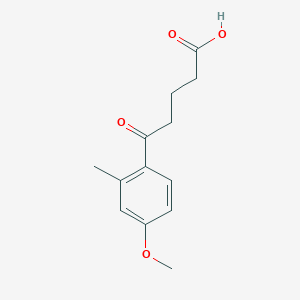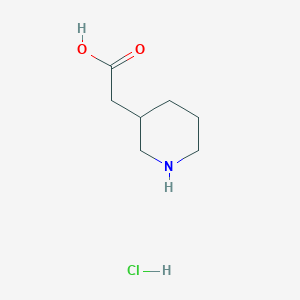![molecular formula C7H12N2O2 B1314174 1-氧杂-3,8-二氮杂螺[4.5]癸烷-2-酮 CAS No. 5052-95-9](/img/structure/B1314174.png)
1-氧杂-3,8-二氮杂螺[4.5]癸烷-2-酮
概述
描述
1-Oxa-3,8-diazaspiro[45]decan-2-one is a heterocyclic compound with a unique spiro structure It is characterized by the presence of an oxygen atom and two nitrogen atoms within its ring system
科学研究应用
1-Oxa-3,8-diazaspiro[4
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: Utilized in the production of specialty chemicals and advanced materials with unique properties.
作用机制
Target of Action
The primary targets of 1-Oxa-3,8-diazaspiro[4.5]decan-2-one are TYK2/JAK1 and RIPK1 . TYK2/JAK1 are key proteins involved in the signaling of cytokines, which play a crucial role in immune response. RIPK1 is a critical protein in necroptosis, a form of programmed cell death, and is considered a significant driver of various inflammatory diseases .
Mode of Action
1-Oxa-3,8-diazaspiro[4.5]decan-2-one interacts with its targets by inhibiting their kinase activity . By inhibiting TYK2/JAK1, it regulates the expression of related genes and the formation of Th1, Th2, and Th17 cells . By inhibiting RIPK1, it blocks the activation of the necroptosis pathway .
Biochemical Pathways
The compound affects the TYK2/JAK1 signaling pathway and the necroptosis pathway . The inhibition of these pathways leads to the regulation of gene expression and cell formation, and the blocking of programmed cell death, respectively .
Pharmacokinetics
The ADME properties of 1-Oxa-3,8-diazaspiro[4The compound is a solid at room temperature , which may influence its absorption and distribution characteristics.
Result of Action
The molecular and cellular effects of 1-Oxa-3,8-diazaspiro[4.5]decan-2-one’s action include the regulation of gene expression, the alteration of Th1, Th2, and Th17 cell formation, and the prevention of necroptosis .
Action Environment
The compound is stable at room temperature , which suggests that it may be stable under a variety of environmental conditions.
生化分析
Biochemical Properties
1-Oxa-3,8-diazaspiro[4.5]decan-2-one plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with certain neurotransmitter receptors, potentially influencing synaptic transmission. The nature of these interactions often involves binding to active sites or allosteric sites on enzymes, leading to inhibition or modulation of enzyme activity .
Cellular Effects
The effects of 1-Oxa-3,8-diazaspiro[4.5]decan-2-one on cells are diverse. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in neuronal cells, this compound can modulate calcium ion channels, affecting neurotransmitter release and synaptic plasticity. Additionally, it may alter the expression of genes involved in metabolic pathways, thereby impacting cellular energy production and utilization .
Molecular Mechanism
At the molecular level, 1-Oxa-3,8-diazaspiro[4.5]decan-2-one exerts its effects through various mechanisms. It can bind to specific biomolecules, such as receptors or enzymes, leading to changes in their activity. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Furthermore, the compound may influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Oxa-3,8-diazaspiro[4.5]decan-2-one can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under certain conditions but may degrade over time, leading to changes in its efficacy. Long-term exposure to this compound in in vitro or in vivo studies has revealed potential impacts on cellular function, including alterations in cell viability and metabolic activity .
Dosage Effects in Animal Models
The effects of 1-Oxa-3,8-diazaspiro[4.5]decan-2-one vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as neuroprotection or enhanced cognitive function. At higher doses, toxic or adverse effects may be observed, including neurotoxicity or disruptions in normal physiological processes. Understanding the dosage threshold is crucial for its safe and effective use .
Metabolic Pathways
1-Oxa-3,8-diazaspiro[4.5]decan-2-one is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. These interactions can affect metabolic flux and alter the levels of certain metabolites. For instance, the compound may be metabolized by cytochrome P450 enzymes, leading to the formation of active or inactive metabolites .
Transport and Distribution
The transport and distribution of 1-Oxa-3,8-diazaspiro[4.5]decan-2-one within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments. Understanding these transport mechanisms is essential for predicting the compound’s bioavailability and therapeutic potential .
Subcellular Localization
1-Oxa-3,8-diazaspiro[4.5]decan-2-one exhibits specific subcellular localization, which can affect its activity and function. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications. For example, the compound may localize to the mitochondria, where it can influence mitochondrial function and energy production .
准备方法
Synthetic Routes and Reaction Conditions: 1-Oxa-3,8-diazaspiro[4.5]decan-2-one can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of an amino alcohol with a carbonyl compound in the presence of a suitable catalyst can lead to the formation of the spiro compound. The reaction typically requires moderate temperatures and may involve the use of solvents such as ethanol or methanol.
Industrial Production Methods: Industrial production of 1-Oxa-3,8-diazaspiro[4.5]decan-2-one often involves optimized synthetic routes to ensure high yield and purity. Large-scale synthesis may utilize continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The choice of catalysts and solvents is crucial to minimize by-products and enhance the overall process.
化学反应分析
Types of Reactions: 1-Oxa-3,8-diazaspiro[4.5]decan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often performed in anhydrous solvents under inert atmosphere.
Substitution: Various nucleophiles such as halides, amines, or thiols; reactions may require catalysts or specific conditions to proceed efficiently.
Major Products Formed:
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of reduced spiro compounds with altered functional groups.
Substitution: Formation of substituted spiro derivatives with new functional groups replacing the original atoms.
相似化合物的比较
1-Oxa-3,8-diazaspiro[4.5]decan-2-one can be compared with other spiro compounds to highlight its uniqueness:
Similar Compounds: 1-Oxa-3,8-diazaspiro[4.5]decan-2-one hydrochloride, 8-(2-phenylethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one.
Uniqueness: The presence of both oxygen and nitrogen atoms within the spiro ring system imparts unique chemical and physical properties, distinguishing it from other spiro compounds that may lack these heteroatoms.
属性
IUPAC Name |
1-oxa-3,8-diazaspiro[4.5]decan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O2/c10-6-9-5-7(11-6)1-3-8-4-2-7/h8H,1-5H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQGLKWIXYWZNGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12CNC(=O)O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00513822 | |
| Record name | 1-Oxa-3,8-diazaspiro[4.5]decan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00513822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5052-95-9 | |
| Record name | 1-Oxa-3,8-diazaspiro[4.5]decan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00513822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How do these compounds exert their antihypertensive effects?
A1: Research suggests that specific 1-oxa-3,8-diazaspiro[4.5]decan-2-one derivatives act as alpha-adrenergic receptor blockers [, ]. This means they interfere with the binding of norepinephrine to these receptors, ultimately leading to vasodilation and a decrease in blood pressure.
Q2: Is there a difference in activity depending on the specific alpha-adrenergic receptor targeted?
A2: Yes, studies on compounds like 8-[2-(3-indolyl)ethyl]-1-oxa-3,8-diazaspiro[4.5]-decan-2-one (8) and 3-methyl-8-[2-(1,4-benzodioxan-2-yl)-2-hydroxyethyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one (29) showed differing affinities. Compound 29 primarily antagonized alpha-2 receptors, while compound 8 displayed a stronger affinity for alpha-1 receptors []. This difference in receptor selectivity could influence their overall pharmacological profiles and potential therapeutic applications.
Q3: How does the structure of 1-oxa-3,8-diazaspiro[4.5]decan-2-one derivatives impact their antihypertensive activity?
A3: Structure-activity relationship (SAR) studies have been crucial in understanding how modifications to the core structure influence activity. For instance, within a series of 8-[2-(3-indolyl)ethyl] derivatives, substitutions at the 4-position significantly impacted potency, with the 4-ethyl compound demonstrating the most potent antihypertensive effects in spontaneously hypertensive rats [].
Q4: Have these compounds demonstrated efficacy in models beyond just isolated receptors?
A4: Yes, research has progressed beyond isolated receptor studies. Notably, compounds like 3a (3-benzyl-8-[2-(5-fluoro-1H-indol-3-yl)ethyl]-1-oxa-3,8-diazaspiro[4.5] decan-2-one) exhibited potent and long-lasting antagonism of bronchoconstriction induced by NK2 receptor agonists in guinea pig models, highlighting their potential for conditions beyond hypertension [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
